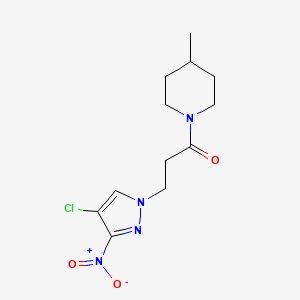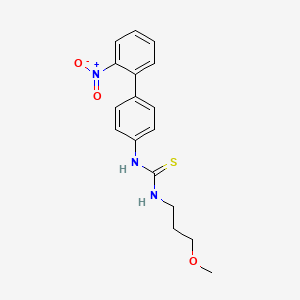![molecular formula C14H16F3N5 B10929230 4-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10929230.png)
4-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that features a pyrimidine ring substituted with cyclopropyl and trifluoromethyl groups, and a pyrazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, trifluoromethylpyrimidine, and dimethylpyrazole. The synthesis may involve:
Nucleophilic substitution: reactions where the amine group of cyclopropylamine reacts with the pyrimidine ring.
Coupling reactions: to attach the pyrazole ring to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve the reactants and control the reaction environment.
Temperature control: to ensure the reactions proceed at an optimal rate.
Chemical Reactions Analysis
Types of Reactions
N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different pyrimidine derivatives, while reduction could lead to various amine derivatives.
Scientific Research Applications
N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets could include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, altering cell signaling and function.
DNA/RNA: The compound could interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-3-YL)METHYL]AMINE
- **N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]AMINE
Uniqueness
The unique combination of cyclopropyl, trifluoromethyl, pyrimidine, and pyrazole groups in N-[4-CYCLOPROPYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINE gives it distinct chemical and biological properties. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H16F3N5 |
|---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
4-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H16F3N5/c1-8-10(7-19-22(8)2)6-18-13-20-11(9-3-4-9)5-12(21-13)14(15,16)17/h5,7,9H,3-4,6H2,1-2H3,(H,18,20,21) |
InChI Key |
QRAPKGSSGZQREP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NC(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B10929154.png)
![4-bromo-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B10929160.png)
![N,N,9-trimethyl-2-(pyridin-4-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10929166.png)


![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10929181.png)
![(3,6-Dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B10929182.png)
![N,N'-(3,3'-Dimethoxy-4,4'-biphenyldiyl)bis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B10929184.png)
![6-cyclopropyl-3-methyl-1-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10929187.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10929190.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10929191.png)

![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B10929225.png)
![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10929231.png)
